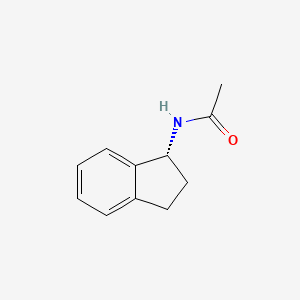

(R)-N-acetyl aminoindan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-N-Acetylaminoindan ist eine chirale Verbindung mit bedeutenden pharmakologischen Eigenschaften. Es ist ein Derivat von Aminoindan, das für seine Rolle bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit bekannt ist. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Indan-Ringsystem und eine acetylierte Aminogruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-N-Acetylaminoindan beinhaltet typischerweise die dynamische kinetische Auflösung von racemischem Aminoindan. Eine Methode beinhaltet die Verwendung eines Racemisierungskatalysators wie Pd/geschichtetem Doppelhydroxid-Dodecylsulfatanion (PD/LDH-DS) in Kombination mit Lipase Novozym 435 als Auflösungskatalysator. Die Reaktion wird in Toluol mit 4-Chlorphenylvalerat als Acyldonor bei einer Temperatur von 55 °C für 15 Stunden durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von (R)-N-Acetylaminoindan kann durch einen ähnlichen Prozess erreicht werden, der für die großtechnische Synthese optimiert ist. Die Verwendung effizienter Racemisierungs- und Auflösungskatalysatoren gewährleistet eine hohe Ausbeute und enantiomere Reinheit, was für seine pharmakologischen Anwendungen entscheidend ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-N-Acetylaminoindan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Acetylgruppe in einen Alkohol umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von (R)-N-Acetylaminoindan, wie Alkohole, Ketone und substituierte Aminoindane.

Wissenschaftliche Forschungsanwendungen

(R)-N-Acetylaminoindan hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre neuroprotektiven Eigenschaften und möglichen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen untersucht.

Medizin: Es ist ein wichtiges Zwischenprodukt bei der Synthese von Medikamenten für die Parkinson-Krankheit und andere neurologische Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung von Pharmazeutika und Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (R)-N-Acetylaminoindan beinhaltet die Hemmung der Monoaminoxidase B (MAO-B), einem Enzym, das für den Abbau von Dopamin im Gehirn verantwortlich ist. Durch die Hemmung von MAO-B hilft die Verbindung, die Dopaminspiegel zu erhöhen, wodurch die Symptome der Parkinson-Krankheit gelindert werden . Zusätzlich zeigt es neuroprotektive Wirkungen, indem es oxidativen Stress und Apoptose in neuronalen Zellen verhindert .

Wirkmechanismus

The mechanism of action of ®-N-acetyl aminoindan involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, the compound helps to increase dopamine levels, thereby alleviating symptoms of Parkinson’s disease . Additionally, it exhibits neuroprotective effects by preventing oxidative stress and apoptosis in neuronal cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rasagilin: Ein selektiver MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Selegilin: Ein weiterer MAO-B-Inhibitor mit ähnlichen therapeutischen Wirkungen, aber unterschiedlichen Stoffwechselwegen.

Einzigartigkeit

(R)-N-Acetylaminoindan ist einzigartig aufgrund seiner spezifischen chiralen Konfiguration und der acetylierten Aminogruppe, die zu seinem besonderen pharmakologischen Profil beitragen. Im Gegensatz zu Selegilin, das zu potenziell neurotoxischen Verbindungen metabolisiert, sind (R)-N-Acetylaminoindan und seine Derivate für ihre neuroprotektiven Eigenschaften bekannt .

Eigenschaften

CAS-Nummer |

169105-02-6 |

|---|---|

Molekularformel |

C11H13NO |

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

N-[(1R)-2,3-dihydro-1H-inden-1-yl]acetamide |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m1/s1 |

InChI-Schlüssel |

UOOXDDHYFFXMJJ-LLVKDONJSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1CCC2=CC=CC=C12 |

Kanonische SMILES |

CC(=O)NC1CCC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)

![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)